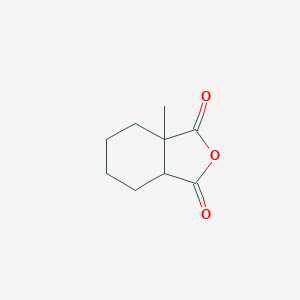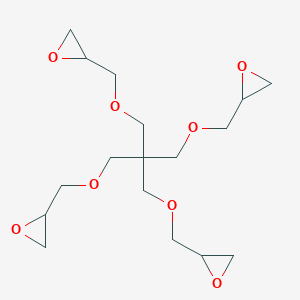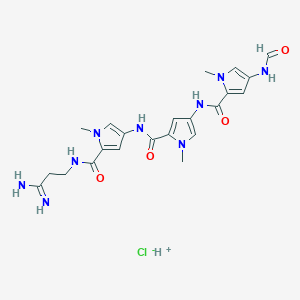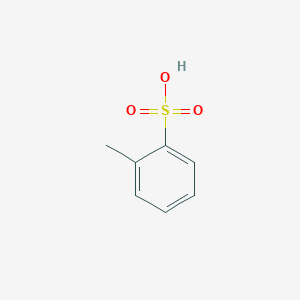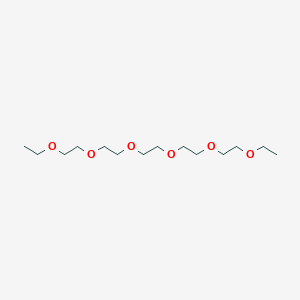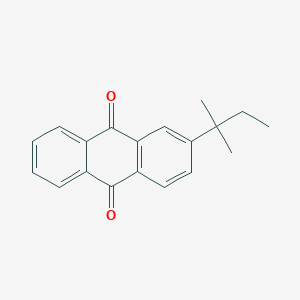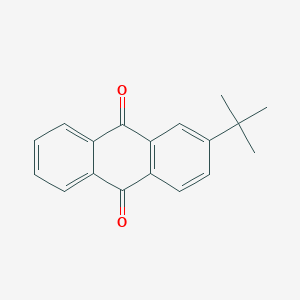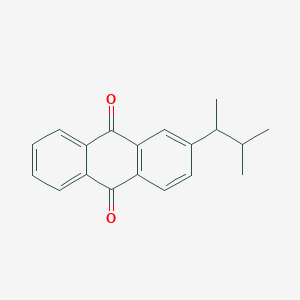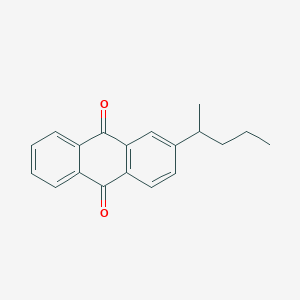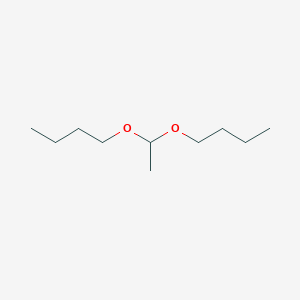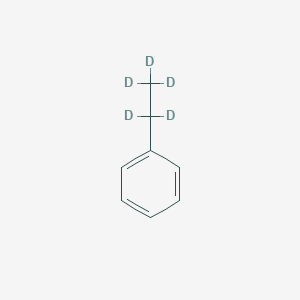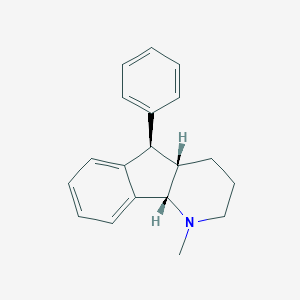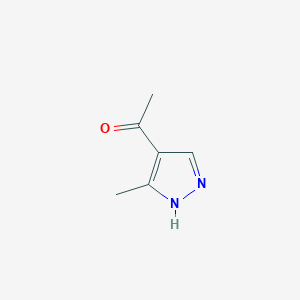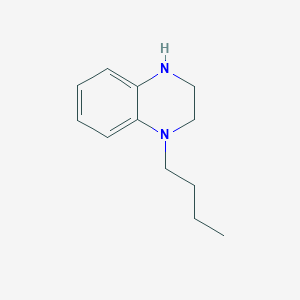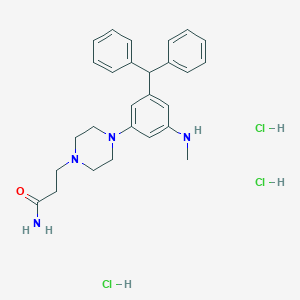
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as DPA, and it belongs to the class of amide derivatives. DPA is a white crystalline powder that is soluble in water and ethanol.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. DPA has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
生化和生理效应
DPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DPA has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, DPA has been found to have anticonvulsant effects by modulating the activity of ion channels. DPA has also been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters.
实验室实验的优点和局限性
One of the main advantages of DPA is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. DPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DPA is its potential toxicity, which may limit its use in clinical settings. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
未来方向
There are several future directions for research on DPA. One area of research is the development of new drugs based on the structure of DPA. Another area of research is the identification of new biological activities of DPA. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects. Finally, research is needed to determine the optimal dosage and administration of DPA for therapeutic purposes.
Conclusion:
In conclusion, 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. DPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. Further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
合成方法
The synthesis of DPA involves the reaction of piperazine with 3-(methylamino)benzaldehyde to form 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-piperazine. This intermediate product is then reacted with propanoyl chloride to form 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-. The final step involves the addition of hydrochloric acid and water to form the hydrochloride hydrate salt of DPA. This synthesis method has been optimized to produce high yields of DPA with high purity.
科学研究应用
DPA has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. In addition, DPA has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
CAS 编号 |
107314-69-2 |
|---|---|
产品名称 |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) |
分子式 |
C27H35Cl3N4O |
分子量 |
537.9 g/mol |
IUPAC 名称 |
3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride |
InChI |
InChI=1S/C27H32N4O.3ClH/c1-29-24-18-23(27(21-8-4-2-5-9-21)22-10-6-3-7-11-22)19-25(20-24)31-16-14-30(15-17-31)13-12-26(28)32;;;/h2-11,18-20,27,29H,12-17H2,1H3,(H2,28,32);3*1H |
InChI 键 |
UIJZRNHNWKSYOV-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
规范 SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
其他 CAS 编号 |
107314-69-2 |
同义词 |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)- , hydrochloride, hydrate (2:6:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



